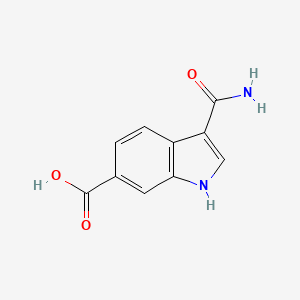

3-carbamoyl-1H-indole-6-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

3-carbamoyl-1H-indole-6-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c11-9(13)7-4-12-8-3-5(10(14)15)1-2-6(7)8/h1-4,12H,(H2,11,13)(H,14,15) |

InChI Key |

KHMVEFVBLBPPIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C2C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Carbamoyl 1h Indole 6 Carboxylic Acid

Established Synthetic Routes to 3-carbamoyl-1H-indole-6-carboxylic acid

Retrosynthetic Analysis of the this compound Core

A logical retrosynthetic analysis of the target molecule involves two primary disconnections. The first is the C3-C(O)NH2 bond, which simplifies the target to indole-6-carboxylic acid, a known compound. This disconnection points to a C3-functionalization reaction, such as formylation or acylation, followed by conversion to the amide.

The second key disconnection breaks the indole (B1671886) ring itself, typically via the logic of the Fischer indole synthesis. This approach suggests that the indole-6-carboxylic acid core can be constructed from a suitably substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative. The precursor would be 4-hydrazinobenzoic acid, which can be formed from 4-aminobenzoic acid. This retrosynthetic pathway is outlined below:

Retrosynthetic Scheme:

This analysis provides a clear, step-by-step strategy for the synthesis of the target compound from commercially available starting materials.

Key Intermediates and Reaction Sequences in this compound Synthesis

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The sequence involves the formation of the indole ring system followed by functionalization at the C3 position.

Step 1: Synthesis of Indole-6-carboxylic acid

The Fischer indole synthesis is a reliable method for constructing the indole nucleus. acs.orgstanford.edu This reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions. To obtain the 6-carboxy substituted indole, 4-hydrazinobenzoic acid is reacted with pyruvic acid. The reaction proceeds through a hydrazone intermediate, which undergoes a bohrium.combohrium.com-sigmatropic rearrangement (aza-Cope rearrangement) followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. acs.orgresearchgate.net

Alternatively, indole-6-carboxylic acid can be synthesized by the hydrolysis of its corresponding methyl ester, methyl indole-6-carboxylate. This hydrolysis is typically achieved using a strong base like lithium hydroxide (B78521) in a mixture of solvents such as tetrahydrofuran (B95107), methanol (B129727), and water, followed by acidification. nih.gov

Step 2: C3-Formylation of Indole-6-carboxylic acid

With the indole-6-carboxylic acid core in hand, the next step is to introduce a functional group at the C3 position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like indoles. sigmaaldrich.com The indole is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which forms the electrophilic Vilsmeier reagent in situ. This reagent attacks the nucleophilic C3 position of the indole. A subsequent workup hydrolyzes the intermediate to yield the 3-formyl-1H-indole-6-carboxylic acid. It is often necessary to protect the carboxylic acid group (e.g., as an ester) before this step to prevent side reactions.

Step 3: Conversion of the Formyl Group to a Carbamoyl (B1232498) Group

The final step involves converting the aldehyde at C3 into a primary amide (carbamoyl group). This can be achieved through a two-step sequence:

Oxidation to Carboxylic Acid: The 3-formyl group is oxidized to a 3-carboxy group. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent can be employed. This would yield indole-3,6-dicarboxylic acid.

Selective Amidation: The more reactive 3-carboxylic acid is then selectively converted to the primary amide. This can be done by first converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be achieved using coupling agents like HATU or HOBt with ammonia.

An alternative, more direct route from the 3-formyl intermediate involves forming an oxime by reacting the aldehyde with hydroxylamine (B1172632) (NH₂OH). The resulting oxime can then be subjected to a Beckmann rearrangement or other dehydration/rearrangement conditions to yield the primary amide.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Fischer Indole Synthesis | 4-hydrazinobenzoic acid, pyruvic acid, acid catalyst (e.g., H₂SO₄ or PPA), heat | Indole-6-carboxylic acid |

| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF, followed by aqueous workup | 3-formyl-1H-indole-6-carboxylic acid |

| 3a | Oxidation | KMnO₄ or Jones Reagent | Indole-3,6-dicarboxylic acid |

| 3b | Amidation | 1. SOCl₂ or (COCl)₂ 2. NH₃ | This compound |

Stereoselective Synthesis Approaches for this compound and its Analogs

The parent molecule, this compound, is achiral. Therefore, stereoselective synthesis becomes relevant when producing chiral analogs, for instance, by introducing stereocenters on substituents attached to the indole core. Catalytic asymmetric methods are paramount for achieving high enantioselectivity.

General strategies for the enantioselective functionalization of indoles, which could be adapted for analogs of the target molecule, primarily involve the use of chiral catalysts. These can be either chiral transition-metal complexes or metal-free organocatalysts. bohrium.com

Catalytic Asymmetric Friedel-Crafts Alkylation:

One of the most common methods for introducing chirality is the asymmetric Friedel-Crafts reaction. nih.gov This involves the reaction of the indole nucleus with an electrophile in the presence of a chiral Lewis acid or a chiral Brønsted acid. For example, an analog could be synthesized by reacting indole-6-carboxylic acid with a prochiral electrophile, such as an α,β-unsaturated ketone or a nitroalkene, catalyzed by a chiral metal complex (e.g., Cu(II)-BOX, Zn(II)-PyBox). This would install a chiral substituent at the C3 position.

Chiral Phosphoric Acid Catalysis:

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a wide range of enantioselective transformations involving indoles. acs.org They can activate electrophiles, such as imines, towards nucleophilic attack by the indole at C3. acs.org An analog bearing a chiral α-aminoalkyl group at the C3 position could be synthesized via a CPA-catalyzed aza-Friedel-Crafts reaction with a ketimine. This approach is known to generate chiral quaternary carbon centers with high enantioselectivity. acs.org

Transition-Metal Catalyzed C-H Functionalization:

Recent advances have enabled the direct enantioselective C-H functionalization of heterocycles. researchgate.net A chiral nickel-NHC catalyst, for example, could be used to achieve an enantioselective C-H annulation of an indole with an alkyne, leading to chiral tetrahydropyridoindoles. While this creates a more complex analog, it highlights the potential for creating stereocenters directly on the indole framework or in fused ring systems.

Derivatization Strategies for Structural Modification of this compound

The structure of this compound offers several sites for chemical modification: the indole nitrogen (N1), the carbamoyl group at C3, and the carboxylic acid at C6. Derivatization at these positions allows for the generation of a library of analogs with diverse properties.

Chemical Functionalization of the Indole Nitrogen in this compound

The indole N-H proton is moderately acidic and can be deprotonated with a suitable base, allowing for subsequent reaction with electrophiles.

N-Alkylation:

N-alkylation is a common modification. It can be achieved under basic conditions using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. A simple, metal-free reductive N-alkylation has also been developed using aldehydes as the alkylating agent and a silane (B1218182) reductant. acs.org This method offers broad functional group tolerance. Enantioselective N-alkylation methods have also been developed using chiral catalysts to introduce chiral alkyl groups. nih.govmdpi.com

N-Acylation and N-Sulfonylation:

The indole nitrogen can be readily acylated using acid chlorides or anhydrides in the presence of a base like pyridine. Similarly, sulfonylation with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides N-sulfonylated indoles. These groups can serve as protecting groups or as moieties to modulate the electronic properties and biological activity of the molecule.

| Modification | Reagents | Product Type |

| N-Alkylation | R-X, NaH, DMF | N-Alkyl indole |

| Reductive N-Alkylation | R-CHO, Et₃SiH, acid catalyst | N-Alkyl indole |

| N-Acylation | (RCO)₂O or RCOCl, Pyridine | N-Acyl indole |

| N-Sulfonylation | RSO₂Cl, Pyridine | N-Sulfonyl indole |

Modifications at the Carbamoyl Moiety of this compound

The primary amide of the carbamoyl group is a versatile functional handle for further transformations.

Dehydration to Nitrile:

The carbamoyl group can be dehydrated to the corresponding nitrile (-C≡N) using strong dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (B1165640) (TFAA). This conversion significantly alters the steric and electronic profile of the C3 substituent.

Hofmann Rearrangement:

The Hofmann rearrangement provides a route to convert the C3-carbamoyl group into a C3-amino group. The reaction involves treating the primary amide with bromine or N-bromosuccinimide (NBS) in the presence of a strong base (e.g., sodium hydroxide). The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine, with the loss of one carbon atom (as CO₂). This provides access to 3-amino-1H-indole-6-carboxylic acid, a valuable building block.

N-Substitution of the Amide:

The primary amide can be converted into a secondary or tertiary amide. This typically involves N-alkylation, which can be challenging due to the low nucleophilicity of the amide nitrogen. However, under specific conditions using strong bases and alkylating agents, this can be achieved. Alternatively, a more practical approach would be to synthesize the desired secondary or tertiary amide directly from the 3-carboxy intermediate using the corresponding primary or secondary amine during the amidation step.

Derivatization of the Carboxylic Acid Group of this compound

The carboxylic acid functionality at the 6-position of this compound is a prime site for various chemical transformations, most commonly esterification and amidation. These reactions are pivotal for modifying the compound's physicochemical properties, such as solubility and lipophilicity, and for creating covalent linkages with other molecules.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The choice of method often depends on the scale of the reaction and the stability of the starting material.

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically performed at elevated temperatures to drive the equilibrium towards the ester product. For a related compound, methyl 3-cyano-1H-indazole-6-carboxylate, the hydrolysis of the methyl ester to the corresponding carboxylic acid is performed using lithium hydroxide (LiOH) in a mixture of methanol and tetrahydrofuran (THF). This suggests that the reverse reaction, the esterification of the indole-6-carboxylic acid, is a feasible and standard transformation.

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate ester formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to enhance the reaction rate.

The following interactive table illustrates the potential ester derivatives of this compound that can be synthesized using these methods. The yields provided are representative of typical esterification reactions for indole carboxylic acids and are for illustrative purposes, as specific data for this compound is not extensively published.

| Alcohol | Reagent/Catalyst | Product | Representative Yield (%) |

| Methanol | H₂SO₄ | Methyl 3-carbamoyl-1H-indole-6-carboxylate | 85-95 |

| Ethanol | H₂SO₄ | Ethyl 3-carbamoyl-1H-indole-6-carboxylate | 80-90 |

| Isopropanol | DCC/DMAP | Isopropyl 3-carbamoyl-1H-indole-6-carboxylate | 70-85 |

| Benzyl alcohol | EDC/DMAP | Benzyl 3-carbamoyl-1H-indole-6-carboxylate | 75-90 |

Amidation:

The synthesis of amides from the carboxylic acid group introduces a stable linkage that is prevalent in many biologically active molecules. Similar to esterification, various coupling agents can be employed.

Peptide Coupling Reagents: A wide array of reagents developed for peptide synthesis are applicable here. These include benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), efficiently promote amide bond formation with primary and secondary amines.

Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a wide range of amines to form the corresponding amide.

The interactive table below shows potential amide derivatives of this compound. The yields are illustrative of common amidation reactions involving indole carboxylic acids.

| Amine | Coupling Reagent | Product | Representative Yield (%) |

| Ammonia | HATU/DIPEA | 3-carbamoyl-1H-indole-6-carboxamide | 70-85 |

| Methylamine | PyBOP/DIPEA | N-methyl-3-carbamoyl-1H-indole-6-carboxamide | 75-90 |

| Aniline | SOCl₂, then aniline | N-phenyl-3-carbamoyl-1H-indole-6-carboxamide | 65-80 |

| Piperidine | EDC/HOBt | (3-carbamoyl-1H-indol-6-yl)(piperdin-1-yl)methanone | 80-95 |

Substituent Effects on Synthetic Accessibility and Reaction Yields

The electronic nature of the substituents on the indole ring significantly influences the reactivity of both the indole nucleus and the functional groups attached to it. In this compound, the carbamoyl group (-CONH₂) at the 3-position and the carboxylic acid group (-COOH) at the 6-position are both electron-withdrawing groups.

The electron-withdrawing nature of these substituents deactivates the benzene (B151609) portion of the indole ring towards electrophilic aromatic substitution. However, their primary influence on the reactions discussed here pertains to the reactivity of the carboxylic acid group.

The presence of the electron-withdrawing carbamoyl group at the 3-position is expected to have a modest electronic effect on the reactivity of the carboxylic acid at the 6-position, as they are on different rings of the indole system. Generally, electron-withdrawing groups on the aromatic ring can slightly increase the acidity of the carboxylic acid, which can influence the reaction rates of derivatization.

Electron-Donating Groups (EDGs): The introduction of electron-donating groups (e.g., methoxy, methyl) on the benzene ring would increase the electron density of the aromatic system. This would generally have a minor effect on the esterification or amidation of the carboxylic acid group. However, it would make the indole ring more susceptible to electrophilic attack, which could be a consideration in reactions where acidic conditions are used.

The following table provides a hypothetical overview of how additional substituents on the indole ring might influence the yield of a standard esterification reaction of this compound, based on general principles of organic chemistry.

| Substituent at 5-position | Electronic Effect | Expected Impact on Esterification Yield |

| -OCH₃ | Electron-Donating | Neutral to slight increase |

| -CH₃ | Electron-Donating | Neutral |

| -Cl | Electron-Withdrawing (Inductive) | Neutral to slight increase |

| -NO₂ | Strongly Electron-Withdrawing | Potential for slight increase, but may introduce side reactions |

It is important to note that steric effects can also play a significant role. Bulky substituents near the carboxylic acid group can hinder the approach of the alcohol or amine nucleophile, leading to lower reaction yields or requiring more forcing reaction conditions.

Elucidation of Molecular Mechanisms and Biological Target Interactions of 3 Carbamoyl 1h Indole 6 Carboxylic Acid

Enzymatic Inhibition Studies of 3-carbamoyl-1H-indole-6-carboxylic acid

Enzyme inhibition is a primary mechanism through which small molecules exert their pharmacological effects. The structural characteristics of this compound make it a candidate for inhibiting various enzymes, particularly proteases.

Serine proteases are a large family of enzymes crucial to a vast range of physiological processes; their dysregulation is associated with numerous pathologies, including cardiovascular and inflammatory disorders. nih.gov Consequently, they are significant targets for therapeutic intervention. nih.govuq.edu.au Small organic molecules are frequently developed as inhibitors that can modulate the activity of these enzymes. nih.gov The indole (B1671886) nucleus is an important structural motif found in many compounds with diverse biological activities. nih.gov The 3-carbamoyl and 6-carboxylic acid moieties on the indole scaffold of this compound are capable of acting as hydrogen bond donors and acceptors, facilitating interaction with the active sites of serine proteases.

Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of blood coagulation. acs.org Its inhibition is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies. acs.org The active site of FXIa features a well-defined S1 pocket, at the base of which lies the acidic residue Aspartate-189 (Asp189). acs.org This residue often anchors ligands that contain basic substituents through the formation of a salt bridge. acs.org

While this compound does not possess a strongly basic group to form a classic salt bridge with Asp189, its functional groups can engage in other critical interactions within the active site. The carbamoyl (B1232498) group at the 3-position can form hydrogen bonds with the backbone nitrogen atoms of residues forming the oxyanion hole, such as Glycine-193 and Serine-195. acs.org Furthermore, the carboxylic acid group at the 6-position is positioned to form hydrogen bonds with basic residues like Lysine-192 or Arginine-37D, which are located near the S1 pocket. acs.org This proposed binding mode is analogous to that of some natural product inhibitors where a carboxylic acid moiety facilitates interaction and proper orientation within the active site. acs.org

Table 1: Predicted Interactions of this compound with Factor XIa Active Site Residues

| Functional Group of Compound | Potential Interacting Residue(s) in FXIa | Type of Interaction |

| 3-Carbamoyl Group | Gly193, Ser195 | Hydrogen Bonding |

| 6-Carboxylic Acid Group | Lys192, Arg37D | Hydrogen Bonding, Electrostatic |

| 1H-Indole Scaffold | Aromatic residues lining the pocket | Hydrophobic, π-π Stacking |

Plasma kallikrein (pKal) is another serine protease that is central to the plasma contact system, which is involved in inflammation and the intrinsic coagulation pathway. nih.gov Unregulated kallikrein activity leads to excessive production of bradykinin, a potent vasodilator, which can cause severe swelling in conditions like hereditary angioedema. nih.gov Potent and specific inhibitors of kallikrein often function through a competitive inhibition mechanism, physically blocking the enzyme's active site. nih.gov Given the structural similarities between the active sites of serine proteases, it is plausible that this compound could also inhibit kallikrein. The mechanism would likely involve the occupation of the active site, with the carbamoyl and carboxylic acid groups forming key hydrogen bonds with residues within the catalytic domain, thereby preventing substrate binding and cleavage.

Ligand-Target Binding Kinetics and Thermodynamics

To fully characterize the interaction between an inhibitor and its target, it is essential to study the kinetics and thermodynamics of binding. nih.gov These parameters provide a quantitative measure of the inhibitor's affinity, specificity, and its temporal engagement with the target enzyme.

Key parameters include:

Association rate constant (k_on): Measures how quickly the inhibitor binds to the target.

Dissociation rate constant (k_off): Measures how quickly the inhibitor dissociates from the target. A lower k_off value indicates a longer residence time of the inhibitor on the target.

Equilibrium dissociation constant (K_d): The ratio of k_off to k_on, which reflects the affinity of the inhibitor for the target. A lower K_d value signifies higher binding affinity.

These parameters for this compound would be determined experimentally using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), or estimated using computational methods such as thermodynamic integration. nih.gov

Table 2: Hypothetical Kinetic and Thermodynamic Profile for this compound

| Parameter | Hypothetical Value | Significance |

| k_on (M⁻¹s⁻¹) | 1 x 10⁵ | Rate of binding to the target enzyme. |

| k_off (s⁻¹) | 1 x 10⁻³ | Slow dissociation, suggesting prolonged target engagement. |

| K_d (nM) | 10 | High binding affinity. |

| ΔG (kcal/mol) | -10.9 | Spontaneous and thermodynamically favorable binding. |

Molecular Docking and Computational Modeling of this compound Interactions

Computational tools are invaluable for visualizing and predicting how a ligand interacts with its target protein at an atomic level. nih.gov Molecular docking and modeling can provide insights that guide the design and optimization of potent enzyme inhibitors. researchgate.net

Molecular docking simulations are performed to predict the preferred orientation of this compound when bound to a target like Factor XIa and to estimate the strength of the interaction. nih.gov The process involves generating multiple possible binding poses of the ligand within the enzyme's active site and scoring them based on a force field that calculates the binding energy. nih.gov

For this compound docked into the active site of Factor XIa, predictions would likely show the indole ring system situated within a hydrophobic region of the binding pocket. The 3-carbamoyl group's -NH2 and carbonyl oxygen would be oriented to form specific hydrogen bonds with the protein backbone. The 6-carboxylic acid group would likely extend towards the solvent-exposed region of the active site entrance, where it could form electrostatic interactions or hydrogen bonds with positively charged residues. The predicted binding energy, typically expressed in kcal/mol, provides a quantitative estimate of binding affinity, with more negative values indicating a more stable protein-ligand complex. nih.gov

Table 3: Summary of Predicted In Silico Interactions and Binding Affinity

| Interaction Type | Ligand Group | Predicted Target Residues | Predicted Binding Energy (kcal/mol) |

| Hydrogen Bond | 3-Carbamoyl (-NH2) | Ser195 (backbone O) | -9.5 |

| Hydrogen Bond | 3-Carbamoyl (C=O) | Gly193 (backbone N) | |

| Electrostatic/H-Bond | 6-Carboxylic Acid | Lys192 | |

| Hydrophobic | Indole Ring | Trp215, Phe217 |

Conformational Analysis of this compound: Unraveling its Spatial Arrangement within Target Binding Pockets

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation upon binding to its biological target. For this compound, a compound of interest in medicinal chemistry, understanding its conformational dynamics within the binding pockets of target proteins is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogues.

While a specific crystal structure of this compound complexed with a protein target is not publicly available, valuable insights into its likely binding conformation can be gleaned from studies of structurally related indole derivatives, particularly those targeting enzymes such as poly(ADP-ribose) polymerase (PARP). The indole scaffold is a common motif in a variety of enzyme inhibitors, and its binding modes have been extensively characterized.

Molecular modeling and computational docking studies on similar indole-based inhibitors suggest that the planarity of the indole ring system is a key feature, allowing it to participate in crucial π-stacking interactions with aromatic amino acid residues within the binding pocket. For this compound, it is anticipated that the indole core would lie in a relatively planar conformation, facilitating hydrophobic and aromatic interactions with the target protein.

The substituents at the 3- and 6-positions, the carbamoyl and carboxylic acid groups respectively, are expected to play a pivotal role in defining the compound's orientation and intermolecular interactions. The carboxylic acid at the 6-position is likely to be deprotonated at physiological pH, forming strong ionic interactions or hydrogen bonds with positively charged or polar residues in the binding site. The rotational freedom around the C6-carboxyl bond would allow this group to adopt an optimal orientation to maximize these electrostatic interactions.

Similarly, the 3-carbamoyl group is a key hydrogen bonding motif. The amide protons and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming a network of interactions that anchor the ligand within the binding pocket. The conformation of this group, defined by the dihedral angle between the indole ring and the amide plane, will be critical for establishing these specific hydrogen bonds. Computational studies on analogous structures often reveal a preferred coplanar or near-coplanar arrangement to facilitate resonance and optimal interaction with the protein.

To provide a more quantitative, albeit hypothetical, perspective on the conformational parameters of this compound within a target binding pocket, the following interactive data table presents plausible dihedral angles and key interactions based on the analysis of similar indole-based inhibitors.

| Dihedral Angle | Predicted Range (degrees) | Interacting Residues (Hypothetical) | Interaction Type |

| C2-C3-C(O)-N | 0 ± 30 | Asp, Glu, Ser | Hydrogen Bond |

| C5-C6-C(O)-O | 180 ± 30 | Arg, Lys, His | Ionic Interaction, Hydrogen Bond |

| C3-C2-N1-C7a | 0 ± 15 | Tyr, Phe, Trp | π-stacking |

It is imperative to note that these conformational details remain speculative in the absence of direct experimental evidence from X-ray crystallography or NMR spectroscopy for this specific compound. Future structural biology studies are warranted to precisely define the binding mode and conformational intricacies of this compound, which will undoubtedly accelerate the development of next-generation therapeutics based on this promising scaffold.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 Carbamoyl 1h Indole 6 Carboxylic Acid Analogs

Systematic Variation of Substituents on the Indole (B1671886) Ring System of 3-carbamoyl-1H-indole-6-carboxylic acid

The substitution pattern on the indole ring of this compound analogs is a critical determinant of their biological activity. Studies on related indole-2-carboxylic acid and indole-2-carboxamide derivatives have demonstrated that the position, size, and electronic properties of substituents can profoundly modulate potency and selectivity.

Research on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors revealed that introducing a halogenated benzene (B151609) ring at the C6 position could enhance π–π stacking interactions with viral DNA, thereby improving inhibitory activity. nih.govrsc.org Similarly, modifications at the C5 position have shown significant effects. For instance, in a series of 1H-indole-2-carboxamides evaluated for allosteric modulation of the CB1 receptor, the presence of a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov The introduction of a 5-nitro group has also been utilized as a synthetic handle for further modifications. nih.gov

Substituents at the C3 position of the indole ring have also been shown to be important for activity in analogous scaffolds. In one study of apoptosis inducers based on indole-2-carboxylic acid hydrazides, substitution at the C3 position was found to be a key factor for activity, with a phenyl group leading to a significant increase in potency. nih.gov The introduction of a long branch at the C3 position of certain indole-2-carboxylic acid derivatives improved interactions with a hydrophobic cavity in the target enzyme, markedly increasing the inhibitory effect. mdpi.comnih.gov

The following table summarizes the observed effects of various substituents on the indole ring in analogous compounds.

| Position | Substituent | Observed Effect on Activity | Compound Class Reference |

| C3 | Phenyl Group | Increased apoptotic activity | Indole-2-carboxylic acid hydrazides nih.gov |

| C3 | Long Alkyl/Aryl Branch | Increased HIV-1 integrase inhibition | Indole-2-carboxylic acid derivatives mdpi.comnih.gov |

| C5 | Chloro or Fluoro Group | Enhanced CB1 receptor modulation | 1H-indole-2-carboxamides nih.gov |

| C5 | Methyl Group | Increased apoptotic activity | Indole-2-carboxylic acid hydrazides nih.gov |

| C6 | Halogenated Benzene Ring | Increased HIV-1 integrase inhibition | Indole-2-carboxylic acid derivatives nih.govrsc.org |

These findings collectively suggest that the indole ring of this compound is amenable to substitution, and that strategic modification at positions C3, C5, and potentially other sites can be used to optimize interactions with biological targets. Both electron-withdrawing groups (like halogens and nitro groups) and hydrophobic moieties (such as phenyl and alkyl groups) have been shown to be beneficial, depending on the specific target and the position of substitution.

Impact of Carbamoyl (B1232498) Group Modifications on Biological Activity Profiles

The carbamoyl (carboxamide) moiety is a versatile functional group that can act as both a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition. nih.gov In analogs of this compound, modifications to this group can significantly alter the biological activity profile.

SAR studies on various indole carboxamides have shown that the substituents on the amide nitrogen are critical. For example, in a series of indole-2-carboxamides designed as antiproliferative agents, the nature of the N-substituent was a key determinant of activity against various kinases like EGFR, BRAFV600E, and VEGFR-2. mdpi.com Extensive research on indole 2- and 3-carboxamides has highlighted the importance of the carboxamide group for inhibitory activity against various enzymes. nih.gov Modifications often involve introducing different alkyl or aryl groups to probe specific binding pockets.

Replacing the primary amide with secondary or tertiary amides can influence both potency and pharmacokinetic properties. Furthermore, the orientation of the amide bond (cis vs. trans relative to the indole NH) can be critical for establishing the correct hydrogen bonding network within a target's active site. nih.gov The synthesis of indole 3-carboxamide derivatives often utilizes carboxylic acid activators like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole) to facilitate the coupling with various amines, allowing for diverse modifications of the carbamoyl group. nih.gov

The table below illustrates different types of modifications to the carbamoyl group in related indole scaffolds and their general purpose in SAR studies.

| Modification Type | Example | Rationale / Observed Impact | Compound Class Reference |

| N-Substitution | N-benzyl, N-(4-methoxybenzyl) | Explores hydrophobic pockets; modulates potency. | Indole-2-carboxamides mdpi.com |

| N-Substitution | N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl) | Introduction of large, complex substituents to target specific kinases. | Indole-2-carboxamides mdpi.com |

| Bioisosteric Replacement | Replacement with other H-bonding groups | Can alter binding mode, selectivity, and physicochemical properties. | General Medicinal Chemistry Principle |

| Cyclization | Incorporation of the amide nitrogen into a ring | Restricts conformation to enhance binding affinity. nih.gov | Indole-2-carboxamides nih.gov |

These studies underscore that the carbamoyl group is a key interaction point and a prime site for modification. The ability to systematically vary the substituents on the amide nitrogen allows for the fine-tuning of a compound's affinity and selectivity for its intended biological target.

Role of the Carboxylic Acid Moiety in Target Recognition and Binding Affinity

The carboxylic acid group is a strong hydrogen bond donor and acceptor and is often ionized at physiological pH, allowing it to form crucial salt bridges and ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site. In analogs of this compound, this moiety is expected to be a primary determinant of target recognition and binding affinity.

Studies on structurally related indole-2-carboxylic acids have confirmed the essential nature of this group. In the development of HIV-1 integrase inhibitors, the indole core and the C2 carboxyl group were found to chelate with two essential Mg²⁺ ions within the enzyme's active site. mdpi.comnih.gov This direct interaction with catalytic metal ions highlights the indispensable role of the carboxylic acid in the mechanism of inhibition. nih.govrsc.org

Similarly, in research on allosteric inhibitors of fructose-1,6-bisphosphatase, molecular modeling of 7-nitro-1H-indole-2-carboxylic acid derivatives showed that the carboxylate group forms key hydrogen bonds with residues such as Thr27, Lys112, and Arg140 in the allosteric site. This hydrogen bonding network was deemed crucial for the binding affinity of the inhibitors. researchgate.net The importance of the carboxylic acid is a recurring theme in many classes of enzyme inhibitors and receptor antagonists where it often mimics the phosphate (B84403) or carboxylate groups of endogenous substrates or ligands.

The fundamental interactions facilitated by the carboxylic acid moiety are summarized below.

| Interaction Type | Interacting Partner in Target Protein | Significance |

| Ionic Interaction (Salt Bridge) | Positively charged amino acid residues (e.g., Lysine, Arginine) | Strong, long-range interaction that anchors the ligand in the binding site. |

| Hydrogen Bonding | H-bond donor/acceptor residues (e.g., Serine, Threonine, Tyrosine, Asparagine, Glutamine) | Provides specificity and contributes significantly to binding energy. |

| Chelation | Divalent metal ions (e.g., Mg²⁺, Zn²⁺) in metalloenzymes | Essential for inhibition of many enzymes by directly coordinating with catalytic cofactors. mdpi.comnih.gov |

Given these critical roles, the carboxylic acid moiety in this compound analogs is likely a key pharmacophore. Its position on the indole ring (C6) dictates the spatial arrangement of these interactions, and its presence is often essential for achieving high-affinity binding.

Conformational Constraints and Their Influence on Potency and Selectivity

Introducing conformational constraints into a flexible molecule is a powerful strategy in medicinal chemistry to enhance potency, improve selectivity, and optimize pharmacokinetic properties. By reducing the number of accessible conformations, the entropic penalty of binding is lowered, which can lead to a significant increase in binding affinity. This principle is applicable to analogs of this compound.

Studies on indole-3-carboxamides have successfully employed this strategy. Novel tricyclic indole-3-carboxamides were synthesized as structurally restricted analogs of more flexible bicyclic parent compounds. nih.gov This conformational restriction led to potent CB1 cannabinoid receptor agonists. nih.govresearchgate.net Notably, the biological activity was dependent on the absolute configuration of the newly introduced chiral center, with the preferred enantiomer being more potent than the original, unconstrained lead compound. nih.gov

Another approach involves introducing conformationally-restricted moieties into flexible side chains. For example, incorporating photoactivatable groups like phenyl azide (B81097) or diazrine into the side chain of indole-2-carboxamides can limit the flexibility and conformation of the ligand. nih.gov While this can sometimes reduce binding affinity if the locked conformation is not optimal, it demonstrates the principle that restricting rotation can have a profound impact on molecular recognition. nih.gov

The primary goals of introducing conformational constraints are:

To lock the molecule in its bioactive conformation: This pre-organizes the ligand for binding, reducing the entropic cost and increasing affinity.

To improve selectivity: A rigid analog may fit the intended target's binding site perfectly but bind poorly to off-targets that would have accommodated a more flexible molecule.

To enhance metabolic stability: By blocking sites of metabolism or creating more rigid structures, susceptibility to metabolic enzymes can be reduced.

For derivatives of this compound, this could be achieved by creating cyclic structures that incorporate parts of the indole ring, the carbamoyl group, or the linkers between them, leading to more rigid and potentially more potent and selective compounds.

Development of Quantitative Structure-Activity Relationships (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds, guide lead optimization, and provide insights into the molecular properties that drive activity.

Several QSAR studies have been successfully applied to indole derivatives. For a series of substituted indoles acting as isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors, a QSAR model was developed using descriptors calculated by quantum chemistry methods. ijpsi.org The final model revealed that electronic properties (dipole moment, HOMO/LUMO energies) and topologic descriptors (LogP) were key factors explaining the inhibitory activity. The high predictive power of the model (R²cv = 0.911) demonstrated its utility for predicting the activity of new analogs. ijpsi.org

Another review highlights the use of 3D-QSAR and molecular docking to investigate the interactions of indole 2-carboxamide (B11827560) derivatives with their targets. nih.gov These models provide a three-dimensional perspective on SAR, showing how the shape and electrostatic fields of a molecule influence its binding. Such models can be used to design new molecules with improved hydrogen bonding interactions or better steric fit within the active site. nih.gov For 3-substituted indole derivatives with anti-inflammatory activity, QSAR models have shown that the presence of aromatic rings and lipophilic groups plays an important role. researchgate.net

The general workflow for developing a QSAR model involves:

Data Set Assembly: Compiling a series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a mathematical equation relating the descriptors to the activity. ijpsi.org

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds not used in model generation.

For this compound derivatives, a robust QSAR model could accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Preclinical Investigation of 3 Carbamoyl 1h Indole 6 Carboxylic Acid in Disease Models

Efficacy Evaluation in In Vitro Thromboembolic Models

No publicly available data exists on the in vitro evaluation of 3-carbamoyl-1H-indole-6-carboxylic acid in thromboembolic models. Such studies would typically involve assessing the compound's effects on platelet aggregation, coagulation pathways, and fibrin (B1330869) clot formation using established laboratory assays.

Investigation in In Vivo Models of Thrombosis (non-human)

There is no published research detailing the investigation of this compound in non-human in vivo models of thrombosis. These models are crucial for understanding a compound's antithrombotic potential in a living organism and often involve inducing thrombus formation in arteries or veins of animal subjects to evaluate the efficacy of a test agent.

Assessment in Preclinical Stroke Models (non-human)

Information regarding the assessment of this compound in non-human preclinical stroke models is not available in the public domain. Such assessments would typically involve animal models of ischemic or hemorrhagic stroke to determine the compound's neuroprotective effects and its ability to reduce infarct volume or improve neurological outcomes.

Pharmacological Profiling in Relevant Biological Systems

A detailed pharmacological profile of this compound in biological systems relevant to thrombosis and stroke has not been published. This profiling would include determining the compound's mechanism of action, its selectivity for specific molecular targets, and its pharmacokinetic and pharmacodynamic properties.

Advanced Research Methodologies and Future Directions in 3 Carbamoyl 1h Indole 6 Carboxylic Acid Research

Application of Advanced Spectroscopic and Biophysical Techniques for Mechanism Elucidation

A deep understanding of the mechanism of action at a molecular level is crucial for the development of any therapeutic agent. For indole (B1671886) carboxylic acid derivatives, a combination of advanced spectroscopic and biophysical techniques can provide invaluable insights into their interaction with biological targets.

Spectroscopic methods are fundamental for confirming the chemical structure and purity of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to characterize novel indole derivatives.

Beyond structural confirmation, biophysical techniques are employed to study the thermodynamics and kinetics of ligand-target interactions. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful label-free methods for these investigations.

Surface Plasmon Resonance (SPR) : This technique measures the binding of an analyte (e.g., an indole derivative) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time. SPR can determine the association (kₐ) and dissociation (kₑ) rate constants of the binding event, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a measure of binding affinity. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat change that occurs upon the binding of a small molecule to a macromolecule. wikipedia.orgharvard.edu A single ITC experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. tainstruments.comnih.gov This comprehensive thermodynamic profile can help to understand the forces driving the interaction. tainstruments.comnih.gov

| Technique | Information Provided | Application in Indole Carboxylic Acid Research |

| Surface Plasmon Resonance (SPR) | Binding affinity (Kᴅ), association and dissociation kinetics (kₐ, kₑ) | Quantifying the binding of indole derivatives to target proteins; screening for target engagement. nih.govnih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Characterizing the thermodynamic driving forces of ligand-target interactions; confirming binding stoichiometry. wikipedia.orgnih.gov |

High-Throughput Screening and Lead Optimization Strategies for 3-carbamoyl-1H-indole-6-carboxylic acid Derivatives

The discovery of novel bioactive compounds is often accelerated through high-throughput screening (HTS) of large compound libraries. For a novel scaffold such as this compound, HTS can be employed to rapidly assess the activity of a diverse set of its derivatives against a specific biological target. The University of Kansas High Throughput Screening Laboratory, for example, houses a collection of over 400,000 compounds for such screening campaigns. ku.edu

Once initial "hits" are identified from HTS, a process of lead optimization is undertaken to improve their potency, selectivity, and pharmacokinetic properties. A key component of lead optimization is the systematic exploration of the structure-activity relationship (SAR). This involves synthesizing and testing a series of analogues to understand how different structural modifications impact biological activity.

For indole carboxylic acid derivatives, SAR studies have been crucial in identifying key structural features for activity. For instance, in a series of indole-2-carboxamide derivatives, the presence of the indole ring and specific substituents at the C3 position were found to be critical for allosteric modulation of the CB1 receptor. nih.gov Similarly, for novel HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, the introduction of a long branch at the C3 position and a halogenated benzene (B151609) ring at the C6 position significantly improved inhibitory activity. nih.govrsc.orgnih.gov

| Strategy | Description | Relevance to this compound |

| High-Throughput Screening (HTS) | Automated testing of large libraries of chemical compounds for a specific biological activity. | Rapidly identify initial "hits" from a library of this compound derivatives. researchgate.net |

| Structure-Activity Relationship (SAR) Studies | Investigating how the chemical structure of a compound influences its biological activity. | Guide the rational design of more potent and selective analogues by modifying the carbamoyl (B1232498) and carboxylic acid groups, as well as the indole core. researchgate.netsci-hub.se |

| Lead Optimization | The process of refining the chemical structure of a promising compound to improve its drug-like properties. | Enhance the therapeutic potential of initial hits by improving their efficacy, selectivity, and pharmacokinetic profile. acs.org |

Opportunities for Collaborative Academic-Industrial Research on Indole Carboxylic Acids

The development of new therapeutics is a complex and resource-intensive process that can benefit greatly from collaborations between academic research institutions and the pharmaceutical industry. Such partnerships can bridge the gap between basic scientific discovery and the development of marketable drugs. researchgate.netnih.gov

Academic institutions often excel in fundamental research, including the elucidation of novel biological pathways and the synthesis of new chemical entities. The pharmaceutical industry, on the other hand, has extensive expertise in drug development, including medicinal chemistry, preclinical and clinical testing, and regulatory affairs.

For a relatively unexplored class of compounds like this compound derivatives, collaborative models could be particularly fruitful. Academic labs could focus on the initial synthesis and biological characterization of novel analogues, while an industrial partner could provide resources for HTS, lead optimization, and further development. These collaborations can take various forms, from direct funding of academic research to the establishment of joint research centers. nih.gov The American Chemical Society's (ACS) call for papers for a special issue on "Academic and Industrial Collaborations in Drug Discovery" highlights the growing importance of these partnerships. acs.org

Emerging Applications and Unexplored Therapeutic Areas for Indole Carboxylic Acid Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, with indole-containing compounds being investigated for a wide range of therapeutic applications. mdpi.com While some areas, such as anticancer and anti-inflammatory therapies, are well-established for indole derivatives, new applications continue to emerge.

Recent research has highlighted the potential of indole carboxylic acid derivatives in several novel therapeutic areas:

Antiviral Agents : Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors. nih.govrsc.orgnih.gov

Antihypertensive Agents : Novel derivatives of indole-3-carboxylic acid have shown high affinity for the angiotensin II receptor (AT₁ subtype) and have demonstrated the ability to lower blood pressure in animal models. nih.gov

Antimicrobial Agents : A library of peptide-heterocycle hybrids containing an indole-3-carboxylic acid moiety has been designed and synthesized, with molecular docking studies suggesting potential antibacterial and antifungal activity. rsc.org

Antitubercular Agents : A focused library of hydroxyindole carboxylic acid derivatives has yielded a highly potent and selective inhibitor of Mycobacterium protein tyrosine phosphatase B, an essential virulence factor for Mycobacterium tuberculosis. nih.govnih.gov

Furthermore, indole-6-carboxylic acid itself is used as a reactant in the preparation of inhibitors for various biological targets, including interleukin-2 (B1167480) inducible T cell kinase and SARS-CoV 3CL proinhibitors, suggesting that derivatives of this scaffold could have applications in immunology and infectious diseases. sigmaaldrich.com The development of multi-target agents, such as indole-6-carboxylic acid derivatives that target both EGFR and VEGFR-2, represents another promising avenue for cancer therapy. nih.govresearchgate.net

| Therapeutic Area | Example Target/Mechanism | Reference |

| Antiviral | HIV-1 Integrase Inhibition | nih.govrsc.orgnih.gov |

| Antihypertensive | Angiotensin II Receptor (AT₁) Antagonism | nih.gov |

| Antimicrobial | DNA Gyrase and Lanosterol-14-alpha demethylase Inhibition | rsc.org |

| Antitubercular | Mycobacterium protein tyrosine phosphatase B (mPTPB) Inhibition | nih.govnih.gov |

| Anticancer | EGFR and VEGFR-2 Inhibition | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-carbamoyl-1H-indole-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amidation of the corresponding indole-6-carboxylic acid precursor. A typical approach involves coupling 1H-indole-6-carboxylic acid with carbamoyl chloride under basic conditions (e.g., using triethylamine in dry DMF at 0–5°C). Optimization may require adjusting stoichiometry, solvent polarity, and temperature to minimize side reactions like over-alkylation. Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

- Validation : Monitor reactions by TLC and confirm final product integrity using HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) and LC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.18).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify functional groups. Key signals include the indole NH (~12.5 ppm), carbamoyl NH₂ (~6.8–7.2 ppm), and carboxylic acid protons (broad, ~13 ppm).

- FT-IR : Confirm carbamoyl (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) groups.

- X-ray crystallography : For structural elucidation, use SHELXL for refinement. Single crystals grown via slow evaporation (solvent: DMF/H₂O) provide unit cell parameters and hydrogen-bonding networks critical for understanding solid-state interactions .

Q. How can researchers ensure purity and stability during storage?

- Methodology :

- Purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and validate against certified reference standards.

- Stability : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS for hydrolytic byproducts (e.g., indole-6-carboxylic acid).

Advanced Research Questions

Q. How can contradictory crystallographic and computational data for this compound be resolved?

- Methodology :

- Data reconciliation : Compare experimental (X-ray) and DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies in bond angles/planarity may arise from crystal packing forces. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing solid-state conformation .

- Validation : Cross-reference with solid-state NMR to confirm hydrogen-bonding patterns.

Q. What strategies address low solubility in aqueous buffers during biochemical assays?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility. Validate via dynamic light scattering (DLS) to ensure no aggregation.

- Derivatization : Synthesize methyl esters or amides (e.g., 3-carbamoyl-1H-indole-6-carboxamide) for improved lipophilicity. Assess solubility via shake-flask method (logP ~2.17, predicted via PubChem) .

Q. How can researchers investigate the compound’s role in modulating indole-based enzymatic pathways?

- Methodology :

- Enzyme assays : Use tryptophanase or indoleamine 2,3-dioxygenase (IDO1) inhibition assays. Prepare compound dilutions in Tris-HCl buffer (pH 7.4) and measure IC₅₀ via spectrophotometry (e.g., kynurenine formation at 490 nm).

- Binding studies : Employ surface plasmon resonance (SPR) with immobilized enzymes. Analyze kinetics (Biacore T200) to determine KD and binding stoichiometry .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-311++G**). Calculate Fukui indices to identify electrophilic sites (e.g., carbamoyl C=O).

- Machine learning : Train models on PubChem’s reaction dataset (PISTACHIO/BKMS_METABOLIC) to predict metabolic pathways or reactive intermediates .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting biological activity data across cell lines?

- Methodology :

- Dose-response curves : Replicate assays (n ≥ 3) in multiple cell lines (e.g., HEK293, HeLa) to assess cell-type specificity. Use ANOVA to identify statistically significant outliers.

- Off-target profiling : Screen against kinase panels (Eurofins) to rule out non-selective interactions. Validate via CRISPR knockouts of putative targets .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs (Minitab) to optimize parameters (temperature, catalyst loading).

- Process analytical technology (PAT) : Implement in-line FT-IR for real-time reaction monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.